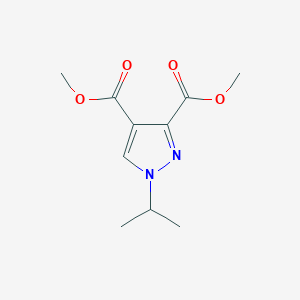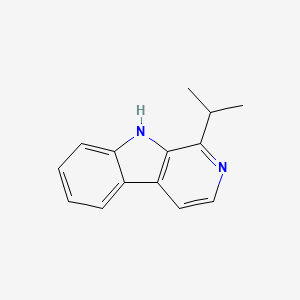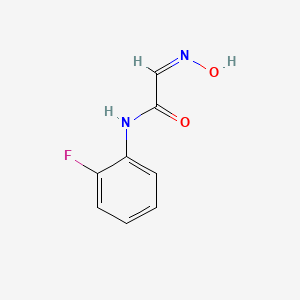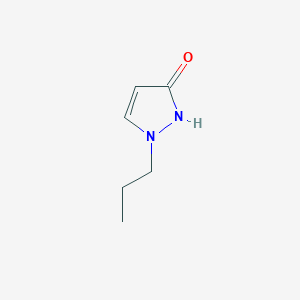![molecular formula C8H11NO2 B11714730 N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is an organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an ethylidene group linked to a hydroxylamine moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can yield amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted hydroxylamines and related compounds.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can induce pro-oxidative effects, leading to an increase in reactive oxygen species within cells. This oxidative stress can result in cellular damage or apoptosis, making it a potential candidate for anticancer therapy. The specific pathways and molecular targets involved in its action are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3,4-dimethoxyaniline
- N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3-methoxyaniline
Uniqueness
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the furan ring and the presence of the ethylidene hydroxylamine moiety This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
InChI-Schlüssel |
XXDVCOUNHMBQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)
![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)










![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
